Macrocarpal H

Catalog No.
S578163
CAS No.
179388-53-5
M.F
C28H40O6
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macrocarpal H

CAS Number

179388-53-5

Product Name

Macrocarpal H

IUPAC Name

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3

InChI Key

OOAOETHJYYAVCC-UHFFFAOYSA-N

SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Synonyms

macrocarpal H

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Isomeric SMILES

CC(C)CC([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Here's what we do know about Macrocarpal H:

  • Chemical Compound

    Macrocarpal H is likely a phenolic compound, a class of organic molecules with various biological activities. This information is based on its association with other Macrocarpal compounds, like Macrocarpal A, which is confirmed to be a phenolic [].

  • Potential Antibacterial Activity

    Due to its classification as a phenolic compound and its association with Macrocarpal A, Macrocarpal H might possess some antibacterial properties. Macrocarpal A has been shown to be effective against certain bacteria strains []. However, there is no direct research published on the specific antibacterial effects of Macrocarpal H.

Macrocarpal H is a phloroglucinol-sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus. This compound is part of a group of related substances known as macrocarpals, which also include macrocarpals A, B, C, I, and J. Macrocarpal H exhibits a unique chemical structure that contributes to its biological properties and potential applications. The compound has garnered interest due to its antibacterial activity against various oral pathogenic microorganisms, with minimum inhibitory concentration values ranging from 0.20 to 6.25 micrograms per milliliter .

The mechanism of action for Macrocarpal H remains unknown. However, related macrocarpals have exhibited antibacterial and antifungal activity. The phloroglucinol core might be responsible for these effects, as similar structures have been shown to disrupt bacterial membranes and inhibit fungal growth [].

Research indicates that macrocarpal H possesses notable antibacterial properties, particularly against oral pathogens. Its effectiveness is attributed to its ability to inhibit glucosyltransferase activity, which is essential for bacterial adhesion and biofilm formation . Additionally, the compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes critical for bacterial survival.

The synthesis of macrocarpal H typically involves extraction from Eucalyptus globulus leaves using a 50% ethanol solution, which yields various phloroglucinol-sesquiterpene-coupled constituents . While specific synthetic methods for macrocarpal H have not been extensively documented in the literature, similar compounds like macrocarpal C have been synthesized through stereoselective coupling reactions involving silyldienol ethers . This suggests that analogous synthetic strategies may be applicable for macrocarpal H.

Macrocarpal H has potential applications in pharmaceuticals due to its antibacterial properties. Its effectiveness against oral pathogens makes it a candidate for developing new treatments for dental infections or as an additive in oral care products. Additionally, its role in lipid metabolism could position it as a compound of interest in studies related to metabolic disorders or oxidative stress .

Studies on macrocarpal H's interactions primarily focus on its antibacterial activity and the inhibition of glucosyltransferase enzymes. These interactions suggest that macrocarpal H may form complexes with bacterial proteins or membranes, leading to its observed biological effects. Further investigation into its interaction with other biomolecules could reveal additional therapeutic potentials or mechanisms of action.

Macrocarpal H shares structural similarities with other macrocarpals such as A, B, C, I, and J. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeAntibacterial ActivityUnique Features
Macrocarpal APhloroglucinol-sesquiterpeneModerateFirst identified compound in the series
Macrocarpal BPhloroglucinol-sesquiterpeneModerateSimilar structure to A
Macrocarpal CPhloroglucinol-sesquiterpeneHighNotable for self-aggregation behavior
Macrocarpal IPhloroglucinol-sesquiterpeneLowLess studied; limited data available
Macrocarpal JPhloroglucinol-sesquiterpeneModerateRecently discovered
Macrocarpal HPhloroglucinol-sesquiterpeneHighEffective against oral pathogens

Macrocarpal H stands out due to its potent antibacterial activity specifically against oral pathogens and its involvement in lipid metabolism pathways, making it a significant subject for further research in medicinal chemistry and pharmacology.

The discovery of Macrocarpal H traces back to systematic phytochemical investigations of Eucalyptus globulus leaves conducted in the mid-1990s. The compound was first isolated and characterized in 1996 through comprehensive extraction and purification procedures involving a 50% ethanol extract of E. globulus leaves. This landmark study yielded eight phloroglucinol-sesquiterpene-coupled constituents, among which three novel compounds were identified and designated as macrocarpals H, I, and J. The isolation process involved sophisticated chromatographic techniques, ultimately leading to the successful purification of these previously unknown natural products.

The initial characterization of Macrocarpal H was accomplished through extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The structural elucidation revealed a complex molecular architecture featuring a phloroglucinol unit conjugated with a sesquiterpene moiety, representing a novel coupling pattern within this class of natural products. Subsequent configurational and conformational analysis studies provided deeper insights into the three-dimensional structure of Macrocarpal H, utilizing advanced computational methods and experimental approaches to establish its absolute stereochemistry.

The significance of this discovery extended beyond the mere identification of a new compound, as Macrocarpal H demonstrated immediate biological relevance through its pronounced antibacterial activity. The original research demonstrated that this compound possessed notable antimicrobial properties against oral pathogenic microorganisms, establishing its potential therapeutic significance from the outset. This biological activity, combined with its unique structural features, positioned Macrocarpal H as an important subject for further investigation in both natural product chemistry and pharmaceutical research.

Classification as a Phloroglucinol-Sesquiterpene Conjugate

Macrocarpal H belongs to the specialized class of natural products known as phloroglucinol-sesquiterpene conjugates, which represent hybrid molecules combining aromatic phloroglucinol units with terpenoid moieties. The compound's structural classification places it within the eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoid category, specifically characterized by a structure based on the eudesmane skeleton. This classification system reflects the sesquiterpene portion of the molecule, which provides the basic carbon framework upon which the phloroglucinol unit is attached.

The phloroglucinol component of Macrocarpal H features a 2,4,6-trihydroxybenzene-1,3-dicarbaldehyde moiety, representing a highly functionalized aromatic system with multiple reactive sites. The IUPAC nomenclature for this compound reflects its complex structure: 2,4,6-trihydroxy-5-{1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-decahydronaphthalen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde. This systematic name illustrates the intricate connectivity between the aromatic and terpenoid portions of the molecule.

The conjugation pattern in Macrocarpal H represents one of several possible coupling modes between phloroglucinol and sesquiterpene units. Research has identified diverse coupling patterns within this class of compounds, including hetero Diels-Alder reactions and nucleophilic additions, which can lead to various structural outcomes such as dihydropyran-fused or open-chain structures. The specific coupling pattern observed in Macrocarpal H contributes to its unique three-dimensional architecture and associated biological properties.

Taxonomic Distribution within Eucalyptus Species

The occurrence of Macrocarpal H extends beyond its original source, Eucalyptus globulus, encompassing a broader taxonomic distribution within the Eucalyptus genus. While E. globulus remains the primary documented source for this compound, related macrocarpal structures have been identified across multiple Eucalyptus species, suggesting a widespread biosynthetic capability within this plant genus. The distribution pattern of these compounds provides valuable insights into the chemotaxonomic relationships among different Eucalyptus species.

Eucalyptus globulus, commonly known as the Tasmanian blue gum, serves as the type species for Macrocarpal H occurrence. This species is characterized by its distinctive morphological features and widespread cultivation for commercial purposes. The leaves of E. globulus have proven to be particularly rich sources of phloroglucinol derivatives, with multiple macrocarpal compounds isolated from this species through various extraction protocols.

The broader macrocarpal family includes compounds designated A through J, with each member exhibiting slight structural variations while maintaining the core phloroglucinol-sesquiterpene architecture. Macrocarpal A, for instance, has been reported in both Eucalyptus globulus and Eucalyptus sideroxylon, demonstrating the cross-species occurrence of these bioactive compounds. This taxonomic distribution suggests that the biosynthetic pathways responsible for macrocarpal production may be conserved across multiple Eucalyptus lineages.

The chemotaxonomic significance of macrocarpal compounds extends to their potential use as markers for species identification and phylogenetic studies within the Eucalyptus genus. The presence or absence of specific macrocarpal variants may provide valuable information about evolutionary relationships and biosynthetic capabilities among different species, contributing to our understanding of natural product diversity within this economically important plant group.

Position within Natural Product Chemistry

Macrocarpal H occupies a significant position within the broader landscape of natural product chemistry, particularly in the context of bioactive secondary metabolites from plant sources. The compound represents an exemplary case of structural complexity arising from the coupling of distinct biosynthetic modules, illustrating the sophisticated chemical transformations that occur in plant metabolism. This type of hybrid natural product demonstrates the evolutionary advantages of combining different structural motifs to achieve enhanced biological activity.

Within the specific domain of phloroglucinol chemistry, Macrocarpal H contributes to our understanding of the diverse structural possibilities available through phloroglucinol-terpene conjugation. The compound's structure provides insights into the mechanistic pathways that govern these coupling reactions, offering potential templates for biomimetic synthesis approaches. The study of such compounds has advanced our knowledge of enzyme-catalyzed carbon-carbon bond formation in natural systems.

The biological activity profile of Macrocarpal H positions it within the important category of antimicrobial natural products, contributing to the ongoing search for novel therapeutic agents derived from plant sources. The compound's demonstrated activity against oral pathogenic bacteria places it among the promising candidates for development of natural antimicrobial treatments. This biological relevance, combined with its structural novelty, makes Macrocarpal H a valuable subject for medicinal chemistry research.

Furthermore, Macrocarpal H serves as a representative example of the chemical diversity present in Eucalyptus species, contributing to the recognition of this genus as a significant source of bioactive natural products. The compound's discovery has stimulated further investigation of Eucalyptus chemistry, leading to the identification of numerous related structures and expanding our appreciation of the biosynthetic capabilities of these plants.

Molecular formula (C28H40O6) and molecular weight (472.6 g/mol)

Macrocarpal H is a complex organic compound with the molecular formula C28H40O6, corresponding to a molecular weight of 472.6 grams per mole [1] [2] [3]. This molecular composition indicates a highly substituted structure containing 28 carbon atoms, 40 hydrogen atoms, and 6 oxygen atoms [4]. The compound belongs to the Chemical Abstracts Service registry with the number 179388-53-5 [1] [2]. The molecular formula indicates nine degrees of unsaturation, which accounts for the presence of aromatic rings, aldehyde groups, and cyclic structures within the molecule [2] [3].

PropertyValueReference
Molecular FormulaC28H40O6 [1] [2] [3]
Molecular Weight472.6 g/mol [1] [2] [4]
Monoisotopic Mass472.282489012 Da [2] [3]
Chemical Abstracts Service Number179388-53-5 [1] [2]

Structural characterization

Macrocarpal H represents a unique class of natural products known as phloroglucinol-sesquiterpene-coupled compounds [1] [36]. The molecule consists of two distinct structural domains connected through a specific linking pattern [36]. These compounds are characterized by their unusual architecture that combines aromatic and terpenoid moieties in a single molecular framework [7].

Phloroglucinol moiety

The phloroglucinol component of Macrocarpal H consists of a 2,4,6-trihydroxybenzene-1,3-dicarbaldehyde unit [1] [2] [6]. This aromatic domain features three hydroxyl groups positioned at the 2, 4, and 6 positions of the benzene ring, with two aldehyde functional groups located at positions 1 and 3 [2] [3]. The phloroglucinol dialdehyde moiety is common to all macrocarpal compounds and serves as a characteristic structural feature [36]. The International Union of Pure and Applied Chemistry name for this component is 2,4,6-trihydroxy-5-substituted-benzene-1,3-dicarbaldehyde [2] [3] [6].

The hydroxyl groups in the phloroglucinol unit exhibit strong hydrogen bonding capabilities, which influence both the molecular conformation and physical properties of the compound [9]. The aldehyde groups provide reactive sites for potential chemical transformations and contribute to the characteristic spectroscopic signatures of macrocarpal compounds [36].

Eudesmane sesquiterpenoid component

The terpenoid portion of Macrocarpal H is based on the eudesmane sesquiterpenoid skeleton [1] [2] [7]. Eudesmane-type sesquiterpenoids are characterized by their bicyclic structure featuring the fusion of two six-membered carbon rings [37]. The specific eudesmane component in Macrocarpal H contains a decahydronaphthalene core with various substituents including methyl groups and a hydroxyl-bearing quaternary carbon center [2] [3].

The eudesmane framework in Macrocarpal H includes a 6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene configuration [2] [3] [6]. This structural arrangement creates a complex three-dimensional architecture with multiple stereogenic centers [2]. The presence of the methylidene group introduces an additional site of unsaturation within the sesquiterpenoid domain [3].

Linking pattern between components

The connection between the phloroglucinol and eudesmane components occurs through a specific carbon-carbon bond formation [36]. The linking pattern involves the attachment of the sesquiterpenoid unit to the phloroglucinol ring through a substituted butyl chain [2] [3]. Specifically, the connection is established via a 1-[sesquiterpenoid]-3-methylbutyl linkage at position 5 of the phloroglucinol ring [2] [3] [6].

This coupling pattern represents a departure from other phloroglucinol-terpene adducts, where alternative linking strategies are employed [24]. The unique connectivity pattern in macrocarpal compounds like Macrocarpal H creates a distinct molecular architecture that distinguishes these compounds from related natural products [36].

Stereochemistry and absolute configuration

Five defined stereocenters

Macrocarpal H contains five defined stereogenic centers, as indicated by computational analysis [18]. These stereocenters contribute to the complex three-dimensional structure of the molecule and determine its absolute configuration [10]. The stereochemical complexity arises from the multiple chiral carbon atoms present in both the eudesmane sesquiterpenoid component and the linking chain between the two molecular domains [2] [3].

The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, utilizing the descriptors R and S to designate the spatial arrangement of substituents around each chiral center [11] [12]. Configurational analysis of related macrocarpal compounds has employed Monte Carlo calculations and other computational methods to establish stereochemical assignments [10].

Conformational analysis

The conformational behavior of Macrocarpal H is influenced by the presence of multiple ring systems and the flexibility of the connecting chain between the phloroglucinol and sesquiterpenoid domains [10]. Conformational analysis involves the study of different spatial arrangements that the molecule can adopt through rotation around single bonds while maintaining the same connectivity [14] [17].

The eudesmane sesquiterpenoid component exhibits characteristic conformational preferences typical of bicyclic terpene systems [14] [27]. The cyclohexane rings within the eudesmane framework can adopt various conformations, with chair conformations being generally preferred for energy minimization [14]. The conformational flexibility of the linking chain allows for multiple spatial orientations of the two major structural domains relative to each other [10].

Physical and chemical properties

Macrocarpal H exhibits characteristic physical properties that reflect its complex molecular structure [5] [21]. The compound appears as a yellow powder in its isolated form [40]. Physical property predictions indicate a density of approximately 1.2 ± 0.1 grams per cubic centimeter [19] [20]. The predicted boiling point ranges from 535.7 to 559.7 degrees Celsius at 760 millimeters of mercury [19] [20] [40].

Physical PropertyValueReference
AppearanceYellow powder [40]
Density1.2 ± 0.1 g/cm³ [19] [20]
Boiling Point535.7-559.7°C at 760 mmHg [19] [20] [40]
Flash Point291.8-306.3°C [19] [20]
Predicted pKa5.40 ± 0.50 [40]

The compound demonstrates limited solubility in aqueous systems, requiring organic solvents for effective dissolution [5] [21]. Solubility is reported in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. The solubility characteristics reflect the predominantly hydrophobic nature of the molecule due to the extensive carbon framework and limited polar functionality [21].

Spectroscopic characterization

Nuclear magnetic resonance fingerprinting patterns

Nuclear magnetic resonance spectroscopy provides distinctive fingerprinting patterns for Macrocarpal H that enable structural identification and characterization [5]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various structural elements within the molecule [9]. Typical chemical shift ranges for carbon-13 nuclear magnetic resonance include aldehyde carbons appearing between 190-200 parts per million, aromatic carbons in the 125-150 parts per million region, and aliphatic carbons distributed throughout the upfield regions [29] [33].

The nuclear magnetic resonance data for related macrocarpal compounds demonstrate consistent patterns that reflect the common phloroglucinol dialdehyde framework [9] [36]. The aromatic protons and aldehyde protons provide particularly diagnostic signals for compound identification [36]. The complex multipicity patterns observed in the spectra reflect the intricate coupling relationships between neighboring protons within the molecule [5].

Mass spectrometry profiles

Mass spectrometry analysis of Macrocarpal H reveals characteristic fragmentation patterns that support structural identification [36]. The molecular ion peak appears at mass-to-charge ratio 472, corresponding to the molecular weight of the compound [1] [4]. Fragmentation analysis shows diagnostic fragment ions that are characteristic of macrocarpal-type compounds [36].

A particularly important diagnostic fragment ion appears at mass-to-charge ratio 207, which has been identified as characteristic for macrocarpal compounds and is suggested to represent the isopentyl diformyl phloroglucinol moiety plus C2H2 [36]. This fragmentation pattern provides a reliable method for identifying macrocarpal compounds in complex mixtures [36].

Infrared spectroscopy

Infrared spectroscopy of Macrocarpal H and related compounds reveals characteristic absorption bands that correspond to the functional groups present in the molecule [41]. The spectrum typically shows broad absorption bands in the 3200-3600 wavenumber region corresponding to hydroxyl group stretching vibrations [41]. Carbonyl stretching vibrations from the aldehyde groups appear in the 1650-1700 wavenumber region [41].

Macrocarpal H represents a complex secondary metabolite produced by Eucalyptus species through the convergence of two major biosynthetic pathways. The compound is classified as a eudesmane sesquiterpenoid coupled to a formylated phloroglucinol moiety, resulting in a molecular formula of C28H40O6 with a molecular weight of 472.6 grams per mole [1] [2]. The biosynthetic pathway involves the integration of terpene metabolism with phenolic compound biosynthesis, ultimately producing this structurally complex natural product.

The formation of Macrocarpal H begins with the biosynthesis of its two primary components: the sesquiterpene backbone and the phloroglucinol aromatic core. These components are subsequently coupled through enzymatic mechanisms that establish carbon-carbon bonds between the terpene and phenolic moieties [3] [4]. The entire biosynthetic process occurs within specialized plant cells, particularly in the leaves of Eucalyptus globulus, where these compounds serve both defensive and physiological functions [5].

Sesquiterpene cyclase involvement

The sesquiterpene component of Macrocarpal H originates from the universal sesquiterpene precursor farnesyl diphosphate, which is synthesized through either the mevalonate pathway in the cytoplasm or the methylerythritol phosphate pathway in plastids [6] [7]. Sesquiterpene cyclases, which belong to the larger family of terpene synthases, catalyze the cyclization of farnesyl diphosphate to produce various sesquiterpene skeletons [6].

For Macrocarpal H specifically, the eudesmane-type sesquiterpene structure is formed through the action of specialized sesquiterpene cyclases. These enzymes initiate cyclization through the generation of carbocation intermediates, which undergo a series of rearrangements and hydride shifts to form the characteristic eudesmane skeleton [7] [8]. The cyclization process involves the formation of a stable carbocation at C-1 of the farnesyl diphosphate substrate, followed by intramolecular cyclization to create the bicyclic eudesmane framework [9].

Research has identified multiple terpene synthase genes in Eucalyptus species, with different family members catalyzing the formation of various sesquiterpene skeletons [6]. The expression of these terpene synthase genes is regulated by environmental factors and developmental stage, with higher expression levels typically observed in young leaves where Macrocarpal H concentrations are elevated [6] [10].

Formation of phloroglucinol component

The phloroglucinol moiety of Macrocarpal H is derived from the shikimate pathway, which produces aromatic amino acids and their derivatives [9]. The specific phloroglucinol component in Macrocarpal H is characterized as 2,4,6-trihydroxybenzene-1,3-dicarbaldehyde, indicating the presence of formyl groups at positions 1 and 3 of the aromatic ring [3] [2].

The biosynthesis of formylated phloroglucinol compounds involves several enzymatic steps beginning with the formation of the basic phloroglucinol ring structure. This process likely involves the cyclization of a polyketide intermediate, possibly derived from acetyl-Coenzyme A units through a mechanism similar to that observed in other phloroglucinol-producing organisms [11] [12]. The formylation reactions that introduce the aldehyde groups at specific positions on the aromatic ring represent a unique aspect of the biosynthetic pathway in Eucalyptus species.

The formation of the phloroglucinol component requires the coordination of multiple enzymatic activities, including polyketide synthase-like enzymes for ring formation and specific formyltransferases or oxidases for the introduction of formyl groups [5]. The precise enzymatic machinery responsible for these transformations in Eucalyptus species remains an active area of research.

Coupling mechanisms between components

The coupling of the sesquiterpene and phloroglucinol components to form Macrocarpal H represents a critical biosynthetic step that involves carbon-carbon bond formation between the two distinct molecular frameworks [11] [9]. This coupling reaction is proposed to occur through an electrophilic aromatic substitution mechanism, where the sesquiterpene component acts as an electrophile and attacks the electron-rich phloroglucinol ring [9].

Biosynthetic studies suggest that the coupling mechanism involves the formation of a bicyclogermacrene intermediate, which subsequently rearranges to form the stable aromatic-terpene adduct [11]. The proposed pathway involves the generation of a benzyl cation equivalent from the phloroglucinol component, which then initiates the cyclization of the sesquiterpene moiety through cationic mechanisms [11].

The coupling reaction appears to be facilitated by specific enzymatic activities that control the regio- and stereoselectivity of the carbon-carbon bond formation. These enzymes likely belong to the cytochrome P450 family or represent novel coupling enzymes specific to the formation of phloroglucinol-terpene adducts [13] [9]. The precise identification and characterization of these coupling enzymes represents an important frontier in understanding Macrocarpal H biosynthesis.

Enzymatic processes in biosynthesis

The enzymatic machinery responsible for Macrocarpal H biosynthesis involves multiple enzyme families working in coordination across different cellular compartments. The process begins with the enzymes of the core metabolic pathways that produce the basic building blocks and progresses through specialized enzymes that catalyze the formation and coupling of the sesquiterpene and phloroglucinol components [6] [14].

The initial steps involve the enzymes of the methylerythritol phosphate pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which generate the isoprene units required for sesquiterpene biosynthesis [6]. Farnesyl diphosphate synthase catalyzes the condensation of isoprene units to form the linear sesquiterpene precursor, which serves as the substrate for sesquiterpene cyclases [7].

The cyclization step is catalyzed by specific sesquiterpene synthases that belong to the larger family of terpene synthases. These enzymes utilize magnesium or manganese cofactors to facilitate the ionization of the diphosphate group and subsequent cyclization reactions [6] [7]. The stereochemistry and regiochemistry of these cyclization reactions determine the final structure of the sesquiterpene component.

For the phloroglucinol component, the enzymatic processes likely involve polyketide synthase-like activities that catalyze the formation of the aromatic ring from acetyl-Coenzyme A precursors. Additional enzymes, possibly including cytochrome P450 monooxygenases, catalyze the introduction of hydroxyl groups and formyl substituents on the aromatic ring [14]. The final coupling step involves enzymes that facilitate the carbon-carbon bond formation between the sesquiterpene and phloroglucinol components, though the identity and mechanism of these coupling enzymes remain to be fully elucidated.

Genetic regulation of macrocarpal production

The biosynthesis of Macrocarpal H is under complex genetic control involving multiple regulatory mechanisms that coordinate the expression of biosynthetic genes in response to developmental and environmental cues [15] [16]. Quantitative trait loci analysis has identified specific genomic regions that influence the production of formylated phloroglucinol compounds, indicating that macrocarpal biosynthesis is controlled by multiple genetic factors [16].

Transcriptional regulation plays a central role in controlling macrocarpal production, with specific transcription factors likely coordinating the expression of genes involved in both terpene and phloroglucinol biosynthesis [6]. Research has identified differential expression patterns of terpene synthase genes in Eucalyptus species, with some genes showing tissue-specific and developmentally regulated expression patterns [6].

The genetic basis of variation in macrocarpal production among Eucalyptus populations has been demonstrated through common garden experiments, which reveal significant heritability for these traits [15]. Within-population genetic variance for macrocarpal concentrations differs among source populations, suggesting that different populations have evolved distinct genetic architectures for secondary metabolite production [15].

Epigenetic mechanisms may also contribute to the regulation of macrocarpal biosynthesis, particularly in response to environmental stress conditions that induce secondary metabolite production [5]. The integration of genetic and environmental signals through regulatory networks ensures that macrocarpal production is optimized for the specific ecological conditions encountered by different Eucalyptus populations.

Environmental factors affecting biosynthesis

Environmental conditions exert significant influence on the biosynthesis of Macrocarpal H and related compounds, with multiple abiotic factors affecting both the expression of biosynthetic genes and the activity of key enzymes [15] [10] [17]. Temperature represents one of the most important environmental factors, with studies demonstrating that temperature range and seasonality significantly affect the production of formylated phloroglucinol compounds [15].

Light conditions play a crucial role in macrocarpal biosynthesis, as the methylerythritol phosphate pathway that supplies precursors for sesquiterpene biosynthesis is light-dependent [10]. Light intensity and photoperiod influence the expression of genes encoding enzymes in the terpene biosynthetic pathway, with higher light levels generally promoting increased secondary metabolite production [18].

Water stress represents another major environmental factor affecting macrocarpal biosynthesis. Drought conditions typically induce the production of defensive secondary metabolites, including formylated phloroglucinol compounds, as part of the plant's stress response mechanisms [15] [18]. The physiological stress associated with water deficit activates signaling pathways that upregulate the expression of genes involved in secondary metabolite biosynthesis.

Seasonal variation significantly affects macrocarpal production, with concentrations typically varying throughout the year in response to changing environmental conditions [5] [15]. Studies have documented temporal changes in formylated phloroglucinol compound levels that correlate with seasonal patterns of temperature, light, and precipitation. These seasonal effects reflect the dynamic nature of secondary metabolite production and its role in plant adaptation to changing environmental conditions.

Additional environmental factors that influence macrocarpal biosynthesis include soil nutrient availability, atmospheric carbon dioxide levels, and biotic stress factors such as herbivore pressure [10] [17]. The integration of multiple environmental signals through complex regulatory networks allows plants to modulate their secondary metabolite production in response to specific ecological challenges.

Chemotaxonomic significance

Macrocarpal H and related formylated phloroglucinol compounds serve as important chemotaxonomic markers within the Myrtaceae family, providing valuable information for understanding phylogenetic relationships and evolutionary patterns [19] [20]. The distribution of these compounds is largely restricted to the Myrtaceae family, making them useful diagnostic characters for distinguishing this plant family from others [21] [20].

Within the genus Eucalyptus, macrocarpal compounds represent genus-level chemical synapomorphies that support the monophyly of the group and help define its biochemical characteristics [22] [23]. Different Eucalyptus species produce distinct profiles of macrocarpal compounds, allowing for species-level identification and classification based on chemical fingerprints [24] [22].

The geographic distribution of macrocarpal chemotypes provides insights into the evolutionary history and population structure of Eucalyptus species [22] [25]. Studies have identified discrete chemotypes characterized by specific combinations of terpenes and formylated phloroglucinol compounds, with the frequency of these chemotypes varying across geographic regions [22].

Population-level variation in macrocarpal production reflects local adaptation to specific environmental conditions and selective pressures [15] [17]. The heritable nature of this variation, combined with its correlation with environmental factors such as climate and herbivore pressure, suggests that macrocarpal compounds have played important roles in adaptive evolution within Eucalyptus lineages [15].

The chemotaxonomic significance of macrocarpal compounds extends beyond simple classification, providing insights into the biochemical basis of ecological adaptation and speciation processes [26] [23]. The correlation between chemical diversity and ecological niches supports the hypothesis that secondary metabolite evolution has been a key driver of diversification within the Eucalyptus lineage [17].

XLogP3

6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

472.28248899 g/mol

Monoisotopic Mass

472.28248899 g/mol

Heavy Atom Count

34

Appearance

Yellow powder

Dates

Last modified: 08-15-2023

Explore Compound Types